6-Benzothiazoleacetic acid, 2-phenyl-
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Overview
Description
6-Benzothiazoleacetic acid, 2-phenyl- is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzothiazoleacetic acid, 2-phenyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with phenylacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as iodine or a metal catalyst like copper .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity. For example, the use of ionic liquids as solvents and catalysts has been shown to be effective in the synthesis of benzothiazole compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Benzothiazoleacetic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .
Scientific Research Applications
6-Benzothiazoleacetic acid, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Benzothiazole derivatives have shown promise as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of 6-Benzothiazoleacetic acid, 2-phenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzoxazole: Exhibits similar biological activities but has a different heterocyclic structure.
Uniqueness: 6-Benzothiazoleacetic acid, 2-phenyl- stands out due to its unique combination of a benzothiazole ring with a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
36782-39-5 |
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Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
DGIRRQAONAAJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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